

Spectroscopic and Synthetic Profile of 2,6-Bis(bromomethyl)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Bis(bromomethyl)naphthalene**

Cat. No.: **B051659**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **2,6-Bis(bromomethyl)naphthalene**, a key bifunctional building block in organic synthesis, materials science, and medicinal chemistry. Due to the limited availability of published experimental spectra, this document combines reported physical data with predicted spectroscopic characteristics to offer a thorough profile for researchers.

Physicochemical Properties

2,6-Bis(bromomethyl)naphthalene is a solid organic compound with the following properties:

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ Br ₂	[1] [2]
Molecular Weight	314.02 g/mol	[1] [2] [3]
CAS Number	4542-77-2	[1] [2]
Appearance	Solid	[1]
Melting Point	183-187 °C	[1] [2] [4]

Spectroscopic Data

While a complete set of experimentally-validated spectra for **2,6-Bis(bromomethyl)naphthalene** is not readily available in the public domain, the following tables outline the predicted data based on its chemical structure and by comparison to analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2,6-Bis(bromomethyl)naphthalene** is expected to be relatively simple and symmetric. The chemical shifts are predicted for a spectrum recorded in CDCl₃.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.85	Doublet	2H	H-4, H-8
~ 7.75	Singlet	2H	H-1, H-5
~ 7.50	Doublet	2H	H-3, H-7
~ 4.70	Singlet	4H	-CH ₂ Br

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule, showing only six distinct signals.

Chemical Shift (ppm)	Assignment
~ 135.0	C-2, C-6
~ 133.5	C-4a, C-8a
~ 129.0	C-4, C-8
~ 128.5	C-1, C-5
~ 127.0	C-3, C-7
~ 33.0	-CH ₂ Br

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the aromatic naphthalene core and the bromomethyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600, 1500, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
1210	Strong	C-Br stretch
890-850	Strong	C-H out-of-plane bending for isolated H

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
312, 314, 316	High	[M] ⁺ (isotopic pattern for Br ₂)
233, 235	High	[M-Br] ⁺
154	Medium	[M-2Br] ⁺
141	Very High	[C ₁₁ H ₉] ⁺ (Naphthylmethyl cation)

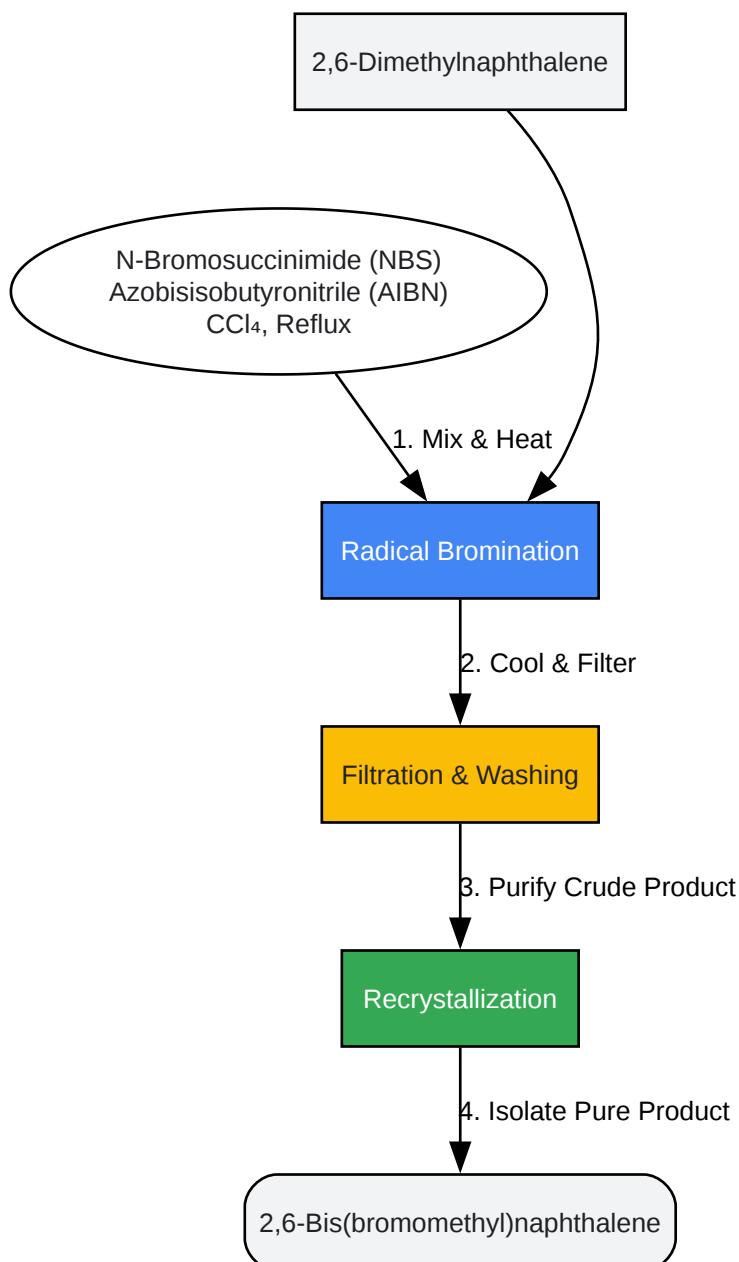
Synthesis of 2,6-Bis(bromomethyl)naphthalene

A common and effective method for the synthesis of **2,6-Bis(bromomethyl)naphthalene** is the radical bromination of 2,6-dimethylnaphthalene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol

Materials:

- 2,6-Dimethylnaphthalene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1 equivalent) in CCl_4 .
- Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically initiated by light, so exposure to a lamp may be necessary.
- Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.
- Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl_4 .
- Combine the filtrates and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.

- Purify the crude **2,6-Bis(bromomethyl)naphthalene** by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the synthesis of **2,6-Bis(bromomethyl)naphthalene** from 2,6-dimethylnaphthalene.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Bis(bromomethyl)naphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-双(溴甲基)萘 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Bis(bromomethyl)naphthalene 95 4542-77-2 [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. Sigma Aldrich 2,6-Bis(bromomethyl)naphthalene 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,6-Bis(bromomethyl)naphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051659#spectroscopic-data-for-2-6-bis-bromomethyl-naphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com